Terpendole C

概要

説明

テルペンドールCは、アルボホーマ属などの菌類から単離された天然のインドールジテルペン化合物です。複雑な分子構造と重要な生物活性で知られている、より大きなテルペンドールファミリーの一部です。テルペンドールCは、コレステロール代謝に関与する酵素であるアシルCoA: コレステロールアシル転移酵素(ACAT)に対する強力な阻害活性により注目を集めています .

準備方法

合成経路と反応条件: テルペンドールCの合成は、市販の出発物質から始まり、いくつかのステップを必要とします。重要な合成経路の1つは、分子間ディールス・アルダー反応を用いたデカヒドロ-1H-ベンゾ[f]クロメン系の構築です。この反応には、ジエン中間体である4a-メチル-5-ビニル-3,4,4a,7,8,8a-ヘキサヒドロ-2H-クロメンと、ジエノフィルであるエチル-3-(1H-インドール-2-イル)アクリレートが含まれます .

工業的生産方法: テルペンドールCの工業的生産は、その複雑な構造と合成に伴う課題のため、十分に文書化されていません。合成生物学と代謝工学の進歩により、将来、より効率的な生産方法への道が開かれる可能性があります。

化学反応の分析

反応の種類: テルペンドールCは、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応は、その構造を修飾し、生物活性を高めるために不可欠です。

一般的な試薬と条件: テルペンドールCを含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。反応条件は通常、目的の変換を確実に行うために、制御された温度とpHレベルを伴います。

形成される主な生成物: テルペンドールCの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化反応は、ヒドロキシル化誘導体の形成につながる可能性があり、還元反応は、脱酸素化化合物を生成する可能性があります。

科学研究の応用

テルペンドールCは、その生物活性により、幅広い科学研究の応用範囲を持っています。化学では、複雑な天然物の合成を研究するためのモデル化合物として役立ちます。生物学と医学では、テルペンドールCは、アテローム性動脈硬化症や脂肪肝疾患などのコレステロール代謝に関連する疾患の治療への影響を与える可能性がある、ACAT阻害剤としての可能性について調査されています . さらに、その抗真菌および抗MRSA活性により、新しい抗菌剤の開発のための有望な候補となっています .

科学的研究の応用

Pharmacological Applications

1.1 Inhibition of ACAT

Terpendole C exhibits potent inhibitory activity against ACAT, an enzyme critical in cholesterol metabolism. This inhibition can have therapeutic implications for conditions such as atherosclerosis and fatty liver disease. The compound's structure allows it to effectively bind to both ACAT1 and ACAT2, leading to reduced cholesteryl ester formation in macrophages.

- IC50 Values : The inhibitory concentration (IC50) for this compound against ACAT has been reported as approximately 3.0 µM, demonstrating its potential as a pharmacological agent for managing lipid-related disorders .

1.2 Tremorgenic Activity

Research has shown that this compound possesses tremorgenic properties, meaning it can induce tremors in animal models. In studies involving mice, this compound was found to produce more intense tremors compared to other known tremorgens like paxilline, indicating its potency and rapid action .

Biochemical Research

2.1 Mechanism of Action

The mechanism by which this compound inhibits ACAT involves binding to the enzyme's active site, thus preventing the conversion of free cholesterol into cholesteryl esters. This action alters lipid metabolism within cells, impacting various biochemical pathways related to cholesterol homeostasis.

- Biochemical Pathways : The inhibition of ACAT affects downstream signaling pathways that regulate lipid droplet formation and overall cellular metabolism .

Case Studies

3.1 Study on Structure-Activity Relationships (SAR)

A study isolated new terpendoles alongside this compound and analyzed their inhibitory activities against sterol O-acyltransferase (SOAT) isozymes. The findings indicated that while some new analogs showed enhanced inhibitory effects, this compound remained a significant compound due to its established efficacy against ACAT .

3.2 Comparative Analysis of Indole-Diterpenes

In a comparative study of various indole-diterpenes, this compound was highlighted for its dual role as both an ACAT inhibitor and a tremorgenic agent. This unique profile differentiates it from other compounds in its class and suggests diverse applications in both therapeutic and toxicological research .

| Compound | Target Enzyme | IC50 (µM) | Tremorgenic Activity |

|---|---|---|---|

| This compound | ACAT | 3.0 | Yes |

| Terpendole D | ACAT | 0.048 | No |

| Tolypocladin G | Unknown | N/A | Yes |

Table 2: Effects of this compound on Lipid Metabolism

| Parameter | Effect |

|---|---|

| Cholesteryl Ester Formation | Inhibited |

| Triglyceride Synthesis | Enhanced at high doses |

| Phospholipid Synthesis | No significant effect |

作用機序

テルペンドールCの主な作用機序は、アシルCoA: コレステロールアシル転移酵素(ACAT)の阻害です。この酵素は、コレステロールと脂肪酸アシルCoAからコレステリルエステルの形成を触媒します。ACATを阻害することにより、テルペンドールCはコレステリルエステルの形成を減らし、それによって体内のコレステロールレベルを低下させる可能性があります . このプロセスに関与する分子標的と経路には、ACAT酵素とコレステロール代謝経路が含まれます。

類似化合物の比較

テルペンドールCは、テルペンドールA、テルペンドールB、テルペンドールDなどの他の化合物を含む、インドールジテルペンファミリーの一部です。これらの化合物は共通の核構造を共有していますが、側鎖と官能基が異なり、生物活性が異なっています。たとえば、テルペンドールDもACATを阻害しますが、テルペンドールCと比較して効力はわずかに低くなります . 他の類似の化合物には、ステロールO-アシル転移酵素に対する阻害活性を有する、インドールジテルペンを含む化合物である、ボリュヘミンも含まれます .

類似化合物との比較

Terpendole C is part of a family of indole-diterpenes, which includes other compounds such as terpendole A, terpendole B, and terpendole D. These compounds share a common core structure but differ in their side chains and functional groups, leading to variations in their biological activities. For instance, terpendole D also inhibits ACAT but with slightly lower potency compared to this compound . Other similar compounds include voluhemins, which are also indole-diterpene-containing compounds with inhibitory activity against sterol O-acyltransferase .

生物活性

Terpendole C is a biologically active compound classified as an indoloditerpene, primarily isolated from the fungal strain Albophoma yamanashiensis. This compound has garnered attention due to its significant inhibitory effects on acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. The biological activity of this compound is primarily linked to its potential therapeutic applications in managing conditions related to lipid metabolism, particularly in atherosclerosis.

This compound exhibits its biological effects through the inhibition of ACAT, which plays a critical role in the esterification of cholesterol. By inhibiting this enzyme, this compound reduces the synthesis of cholesteryl esters, thereby influencing lipid droplet formation in macrophages.

- IC50 Values : The inhibitory concentration (IC50) of this compound for cholesteryl ester synthesis is reported to be approximately 3.0 mM . This indicates its potency as an ACAT inhibitor compared to other compounds.

Comparative Analysis with Related Compounds

A study comparing the effects of this compound with sespendole, another compound derived from the same fungal source, highlights distinct mechanisms:

| Compound | IC50 (mM) | Inhibitory Effect on CE Synthesis | Inhibitory Effect on TG Synthesis | Notes |

|---|---|---|---|---|

| This compound | 3.0 | Yes | No | Selective ACAT inhibitor |

| Sespendole | 4.0 | Yes | Yes | Inhibits both CE and TG synthesis |

Effects on Lipid Metabolism

In vitro studies have demonstrated that this compound specifically inhibits cholesteryl ester synthesis without significantly affecting triglyceride or phospholipid synthesis at higher concentrations (20 mM) . This selective inhibition suggests a targeted approach in modulating lipid metabolism, making it a candidate for further research in atherosclerosis treatment.

Clinical Implications

Research has indicated that compounds like this compound can potentially mitigate foam cell formation in macrophages, a key process in the development of atherosclerosis. By reducing cholesteryl ester accumulation, this compound may help prevent the progression of cardiovascular diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that variations in the chemical structure of terpendoles affect their biological activity. Understanding these relationships is crucial for designing more effective ACAT inhibitors and enhancing therapeutic efficacy .

特性

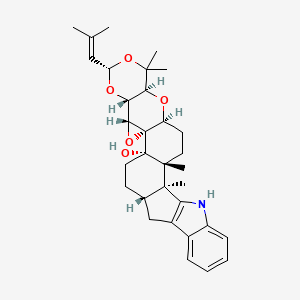

IUPAC Name |

(1R,2S,13S,16S,17S,19R,20R,22S,25S,27S)-1,2,24,24-tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41NO5/c1-17(2)15-23-36-24-26(28(3,4)37-23)35-22-12-13-29(5)30(6)18(11-14-31(29,34)32(22)27(24)38-32)16-20-19-9-7-8-10-21(19)33-25(20)30/h7-10,15,18,22-24,26-27,33-34H,11-14,16H2,1-6H3/t18-,22-,23-,24+,26-,27+,29+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOATFFODCBZBE-SCGIUCFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1OC2C(C(O1)(C)C)OC3CCC4(C5(C(CCC4(C36C2O6)O)CC7=C5NC8=CC=CC=C78)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1O[C@H]2[C@@H]3[C@@]4(O3)[C@H](CC[C@]5([C@]4(CC[C@@H]6[C@@]5(C7=C(C6)C8=CC=CC=C8N7)C)O)C)O[C@@H]2C(O1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。